Cas no 218780-53-1 (1-methanesulfonylpiperidin-4-one)

1-Methanesulfonylpiperidin-4-one is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of pharmaceuticals and bioactive compounds. The methanesulfonyl (mesyl) group enhances reactivity, facilitating nucleophilic substitution reactions, while the piperidin-4-one scaffold provides a rigid framework for further functionalization. This compound is commonly employed in the synthesis of piperidine derivatives, which are key motifs in medicinal chemistry. Its stability under standard conditions and compatibility with a range of reagents make it a practical choice for multi-step synthetic routes. The product is typically supplied with high purity, ensuring consistent performance in research and industrial applications.
1-methanesulfonylpiperidin-4-one structure
218780-53-1 structure
Product Name:1-methanesulfonylpiperidin-4-one
CAS No:218780-53-1
MF:C6H11NO3S
MW:177.221440553665
MDL:MFCD08061935
CID:66983
PubChem ID:12072029
Update Time:2025-08-04

1-methanesulfonylpiperidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-N-(Methylsulfonyl)-4-piperidinone
    • 1-(Methylsulfonyl)piperidin-4-one
    • 1-(methylsulfonyl)-4-Piperidinone
    • 1-methylsulfonylpiperidin-4-one
    • 1-(Methylsulphonyl)piperidin-4-one
    • 1-methanesulfonyl-4-piperidone
    • 1-methanesulfonyl-piperidin-4-one
    • 1-methanesulfonyl-piperidine-4-one
    • 1-methanesulphonyl-piperidine-4-one
    • 1-methylsulfonyl-4-piperidinone
    • 1-Methylsulfonyl-4-piperidone
    • N-(methylsulfonyl)piperidin-4-one
    • N-methanesulfonylpiperid-4-one
    • 1-(Methylsulphonyl)-4-piperidinone
    • 1-methanesulfonylpiperidin-4-one
    • 4-Piperidinone, 1-(methylsulfonyl)-
    • N-Methanesulfonylpiperidin-4-one
    • 1-methanesulfonyl-4-piperidinone
    • RTBFRGCFXZNCOE-UHFFFAOYSA-
    • AKOS000180810
    • MFCD08061935
    • 218780-53-1
    • DS-2406
    • 1-(Methylsulfonyl)-4-piperidinone, AldrichCPR
    • SB41112
    • glutaricacid
    • SCHEMBL171589
    • FT-0743390
    • AM85331
    • EN300-97622
    • PS-3895
    • A815723
    • 1-methanesulphonyl-piperidin-4-one
    • DTXSID70476995
    • RTBFRGCFXZNCOE-UHFFFAOYSA-N
    • SY024898
    • 1-methylsulfonylpiperidin-4-one;1-Methylsulfonyl-4-piperidone
    • Z133648288
    • CS-0112223
    • STK423367
    • AS-871/43475663
    • DB-066651
    • TIA78053
    • 640-927-3
    • MDL: MFCD08061935
    • Inchi: 1S/C6H11NO3S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H2,1H3
    • InChI Key: RTBFRGCFXZNCOE-UHFFFAOYSA-N
    • SMILES: S(C)(N1CCC(CC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 177.04600
  • Monoisotopic Mass: 177.04596439g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.8
  • XLogP3: -1

Experimental Properties

  • Color/Form: No data available
  • Density: 1.332
  • Melting Point: 102-104°C
  • Boiling Point: 320℃ at 760 mmHg
  • Flash Point: 320.414 °C at 760 mmHg
  • Refractive Index: 1.522
  • PSA: 62.83000
  • LogP: 0.62960

1-methanesulfonylpiperidin-4-one Security Information

1-methanesulfonylpiperidin-4-one Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

1-methanesulfonylpiperidin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A129000155-5g
1-N-(Methylsulfonyl)-4-piperidinone
218780-53-1 97%
5g
$154.07 2022-03-31
Alichem
A129000155-10g
1-N-(Methylsulfonyl)-4-piperidinone
218780-53-1 97%
10g
$291.10 2022-03-31
Alichem
A129000155-25g
1-N-(Methylsulfonyl)-4-piperidinone
218780-53-1 97%
25g
$529.01 2022-03-31
Fluorochem
M04157-250mg
1-(Methylsulfonyl)-4-piperidinone
218780-53-1 98%
250mg
£16.00 2022-02-28
Fluorochem
M04157-1g
1-(Methylsulfonyl)-4-piperidinone
218780-53-1 98%
1g
£31.00 2022-02-28
Fluorochem
M04157-5g
1-(Methylsulfonyl)-4-piperidinone
218780-53-1 98%
5g
£96.00 2022-02-28
Fluorochem
M04157-10g
1-(Methylsulfonyl)-4-piperidinone
218780-53-1 98%
10g
£168.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N182842-1g
1-methanesulfonylpiperidin-4-one
218780-53-1 98%
1g
¥236.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N182842-5g
1-methanesulfonylpiperidin-4-one
218780-53-1 98%
5g
¥696.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N182842-25g
1-methanesulfonylpiperidin-4-one
218780-53-1 98%
25g
¥1944.90 2023-09-01

1-methanesulfonylpiperidin-4-one Production Method

1-methanesulfonylpiperidin-4-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:218780-53-1)1-methylsulfonyl-4-piperidinone
Order Number:A815723
Stock Status:in Stock
Quantity:10.0g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):235.0
Email:sales@amadischem.com

Additional information on 1-methanesulfonylpiperidin-4-one

Chemical Profile of 1-methanesulfonylpiperidin-4-one (CAS No: 218780-53-1)

1-methanesulfonylpiperidin-4-one, identified by the Chemical Abstracts Service Number (CAS No) 218780-53-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic sulfonamide derivative has garnered attention due to its structural versatility and potential applications in drug development. The compound features a piperidine ring substituted with a methanesulfonyl group at the 4-position, which contributes to its unique chemical and pharmacological properties. Understanding its synthesis, physicochemical characteristics, and emerging applications in modern medicine provides valuable insights into its role in advancing therapeutic strategies.

The molecular structure of 1-methanesulfonylpiperidin-4-one consists of a six-membered piperidine core linked to a methanesulfonyl functional group. This configuration imparts both lipophilicity and polar characteristics, making it a promising candidate for various biological interactions. The presence of the sulfonyl group enhances electrophilicity, facilitating further derivatization and functionalization, which is crucial for designing novel bioactive molecules. The compound’s solubility profile in both organic and aqueous media further broadens its utility in synthetic and formulation chemistry.

In recent years, 1-methanesulfonylpiperidin-4-one has been explored as an intermediate in the synthesis of more complex pharmacophores. Its scaffold is particularly relevant in the development of kinase inhibitors, where the piperidine moiety is commonly found in active pharmaceutical ingredients (APIs). The methanesulfonyl group serves as a key pharmacophoric element, enabling interactions with biological targets such as protein kinases involved in cancer signaling pathways. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory activity against various kinases, making them attractive for further optimization into potential therapeutics.

One of the most compelling aspects of 1-methanesulfonylpiperidin-4-one is its role in medicinal chemistry innovation. Researchers have leveraged its structural framework to develop molecules with enhanced selectivity and reduced toxicity. For instance, modifications to the piperidine ring or the methanesulfonyl group have led to compounds with improved pharmacokinetic profiles. These advancements underscore the importance of 1-methanesulfonylpiperidin-4-one as a building block in drug discovery pipelines. The compound’s ability to serve as a precursor for multiple lead compounds highlights its versatility and potential impact on future therapeutic interventions.

The synthesis of 1-methanesulfonylpiperidin-4-one typically involves multi-step organic reactions, often starting from commercially available precursors such as piperidine derivatives. The introduction of the methanesulfonyl group is commonly achieved through sulfonylation reactions, where reactive sulfonyl chlorides or sulfonyl azides are employed. These reactions require careful optimization to ensure high yields and purity, which are critical for pharmaceutical applications. Advances in catalytic methods have further refined these synthetic pathways, enabling more efficient production processes.

From a physicochemical standpoint, 1-methanesulfonylpiperidin-4-one exhibits properties that make it suitable for various formulation strategies. Its moderate solubility in water and organic solvents allows for diverse delivery systems, including oral formulations, intravenous injections, and topical applications. Additionally, its stability under standard storage conditions enhances its practicality for industrial-scale production and commercialization. These attributes contribute to its appeal as an intermediate in pharmaceutical manufacturing.

The growing interest in 1-methanesulfonylpiperidin-4-one is also reflected in academic research publications. Recent studies have investigated its potential role in addressing neurological disorders by modulating neurotransmitter receptors. The piperidine scaffold’s ability to interact with central nervous system (CNS) targets makes this compound a candidate for developing treatments against conditions such as epilepsy or neurodegenerative diseases. Preliminary findings suggest that certain derivatives exhibit promising effects on ion channel modulation, warranting further exploration.

In conclusion,1-methanesulfonylpiperidin-4-one (CAS No: 218780-53-1) represents a valuable asset in pharmaceutical research and development. Its unique structural features enable diverse applications across multiple therapeutic areas, particularly in oncology and CNS disorders. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand, driving innovation in drug design and discovery. The ongoing exploration of its derivatives underscores its significance as a key intermediate in modern medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:218780-53-1)1-methylsulfonyl-4-piperidinone
A815723
Purity:99%
Quantity:10.0g
Price ($):235.0
Email